5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) 5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767630
InChI: InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)12-10-21-8-7-9-22(14-21)11-13-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-9,14-20,35-36H,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC(=CC=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O
Molecular Formula: C32H30O4
Molecular Weight: 478.6 g/mol

5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)

CAS No.:

Cat. No.: VC13767630

Molecular Formula: C32H30O4

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) -

Specification

Molecular Formula C32H30O4
Molecular Weight 478.6 g/mol
IUPAC Name 3-tert-butyl-5-[2-[3-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)12-10-21-8-7-9-22(14-21)11-13-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-9,14-20,35-36H,1-6H3
Standard InChI Key OAJNEVOHPGKMBT-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC(=CC=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC(=CC=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O

Introduction

The compound 5,5'-(1,3-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) (CAS Number: 943407-01-0) is a complex organic molecule widely used in materials science and organic synthesis. It features a central 1,3-phenylene core connected via ethynyl groups to two hydroxybenzaldehyde moieties, each bearing a tert-butyl group. This unique structure provides strong conjugation and functional versatility, making it valuable in applications such as organic electronics and advanced material design.

Applications

3.1 Organic Electronics
The conjugated structure of this compound makes it suitable for use in:

  • Light-emitting diodes (LEDs)

  • Photovoltaic cells
    These applications leverage the molecule's ability to facilitate charge transport and light absorption.

3.2 Covalent Organic Frameworks (COFs)
As a monomer linker, it plays a crucial role in COF synthesis. Its rigid ethynyl linkages enhance the mechanical strength and porosity of COFs, which are used in:

  • Gas storage

  • Catalysis

  • Molecular sieving

3.3 Molecular Recognition
The hydroxybenzaldehyde units enable the compound to interact with other molecules through hydrogen bonding or coordination chemistry. This makes it useful for designing sensors and catalysts.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Coupling reactions between ethynyl-substituted benzene derivatives and hydroxybenzaldehydes.

  • Purification to achieve high purity (≥95%).

Characterization techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry: For molecular weight determination.

  • IR Spectroscopy: To identify functional groups such as aldehydes and hydroxyls.

Research Findings

Recent studies have highlighted the following:

  • The compound exhibits chiral ordering on metallic surfaces like Au(111), which could be exploited in nanotechnology .

  • It has been used in the development of acetylene-tethered chiral dialdehydes for asymmetric synthesis .

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